Propanoic acid, lead(4+) salt (9CI)
Description
Contextualizing Lead(IV) Carboxylates within Organometallic Chemistry
Organolead chemistry is a field that primarily investigates compounds containing a carbon-lead (C-Pb) bond. wikipedia.org A remarkable feature of organolead chemistry is the prevalence of the Pb(IV) oxidation state, which is less common in inorganic lead compounds where the +2 state is more stable due to the inert pair effect. wikipedia.orgalfa-chemistry.com In organolead compounds, the lead is tetravalent, similar to carbon, its group 14 counterpart. wikipedia.org
Lead(IV) carboxylates are a significant class of organolead compounds where the lead atom is bonded to the oxygen atoms of carboxylate groups. These compounds are part of the broader family of organometallic compounds, which find extensive use in organic synthesis. sysrevpharm.org For instance, organolead triacetates have been developed as versatile reagents for forming new carbon-carbon bonds. alfa-chemistry.com The C-Pb bond is notably weaker than the C-C or C-Sn bonds, which makes organolead compounds useful as radical initiators. wikipedia.orgchemeurope.com
To provide context for the properties of the C-Pb bond, the following table compares bond lengths and dissociation energies for Group 14 elements.
| Bond (C-X) | Bond Length (pm) | Dissociation Energy (kJ/mol) |
| C-C | 154 | 348 |
| C-Si | 186 | 301 |
| C-Ge | 195 | 249 |
| C-Sn | 214 | 297 |
| C-Pb | 222 | 204 |
| This table presents a comparison of bond properties for carbon bonded to other Group 14 elements. Data derived from general organometallic chemistry principles. wikipedia.org |
Significance of High-Oxidation State Lead Compounds in Contemporary Chemical Research
Compounds containing metals in high oxidation states are typically strong oxidizing agents because the metal center has a strong tendency to be reduced to a more stable, lower oxidation state. quora.com Inorganic lead(IV) compounds are powerful oxidants. wikipedia.org
Lead(IV) acetate (B1210297), a close analogue of lead(IV) propanoate, serves as a prime example of the utility of high-oxidation state lead compounds. It is a strong oxidizing agent used in a variety of organic transformations. wikipedia.org Its applications include the acetoxylation of C-H bonds, dehydrogenation reactions, and as an alternative to bromine in the Hofmann rearrangement. wikipedia.org The properties of lead(IV) acetate are summarized in the table below, offering insight into the expected characteristics of lead(IV) propanoate.
| Property | Value |
| Chemical Formula | Pb(C₂H₃O₂)₄ |
| Molar Mass | 443.38 g/mol |
| Appearance | Colorless or pinkish crystals |
| Melting Point | 175 °C (decomposes) |
| Solubility | Soluble in nonpolar organic solvents like chloroform (B151607) and benzene. wikipedia.org |
| This table details the physical and chemical properties of Lead(IV) Acetate, a representative Lead(IV) Carboxylate. wikipedia.orggeeksforgeeks.org |
Academic Research Landscape and Emerging Directions for Propanoic Acid, Lead(4+) Salt
The academic research landscape for organolead(IV) tricarboxylates indicates their role as effective electrophilic reagents. researchgate.net Aryl-, vinyl-, and alkynyl-lead(IV) tricarboxylates are known to act as arylating, vinylating, and alkynylating agents, respectively. alfa-chemistry.comresearchgate.net This reactivity allows for the formation of sterically hindered molecules and quaternary carbon centers, which are valuable in the synthesis of natural products. alfa-chemistry.com
Given the established reactivity of other lead(IV) carboxylates, it is anticipated that propanoic acid, lead(4+) salt could serve as a valuable reagent in organic synthesis, particularly in reactions requiring an electrophilic source or a potent oxidizing agent. Future research may focus on exploring its specific applications in areas such as:
The synthesis of complex organic molecules where its unique reactivity could provide advantages over other reagents.
Its use in coupling reactions, taking advantage of the reactivity of organolead compounds which are often more reactive than their organotin counterparts. chemeurope.com
Investigation into its potential as a precursor for other organolead compounds.
Furthermore, monoorganolead(IV) compounds represent the final stage in the environmental degradation of organolead compounds into inorganic lead, making the study of their chemistry relevant to understanding these environmental processes. researchgate.net
Structure
2D Structure
Properties
InChI |
InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/p-4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFCFOUSBRLFA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8Pb-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622621 | |
| Record name | PUBCHEM_22123441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19183-30-3 | |
| Record name | PUBCHEM_22123441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19183-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches for Lead(IV) Propanoate
Direct synthesis methods focus on the reaction of lead compounds with propanoic acid or its derivatives under specific conditions to yield the desired lead(IV) propanoate.
Carboxylic Acid-Mediated Routes and Reactivity Conditions
The reaction between lead oxides and carboxylic acids is a fundamental route for the formation of lead carboxylates. While information specific to lead(IV) propanoate is limited, the principles can be extrapolated from similar reactions. For instance, the reaction of red lead (Pb₃O₄) with glacial acetic acid is a known method for preparing lead(IV) acetate (B1210297). sciencemadness.org A similar approach using propanoic acid would be expected to yield lead(IV) propanoate. The reaction conditions, such as temperature and the use of an anhydride (B1165640) to remove water, are critical for driving the equilibrium towards the formation of the lead(IV) salt. sciencemadness.org
Heavy metals like lead form carboxylate salts that have more covalent character compared to alkali metal salts. libretexts.org This influences their solubility and reactivity. The reaction of lead monoxide with organic acids is another potential pathway, although it often requires specific conditions, such as the presence of hydroxylamine, to prevent the formation of undesirable colored byproducts from higher lead oxides. google.com
Oxidative Pathways from Lower Oxidation State Lead Precursors
The synthesis of lead(IV) propanoate can be achieved through the oxidation of lead(II) compounds. This is a common strategy for preparing lead(IV) species. For example, lead(II) acetate can be oxidized to lead(IV) acetate using chlorine gas in glacial acetic acid. sciencemadness.org A parallel reaction using lead(II) propanoate and an appropriate oxidizing agent in propanoic acid could theoretically produce lead(IV) propanoate.
The oxidation of various lead(II) compounds, such as lead(II) chloride, massicot (β-PbO), cerussite (PbCO₃), and hydrocerussite (Pb₃(OH)₂(CO₃)₂), to lead(IV) oxide (PbO₂) has been studied extensively, particularly in the context of environmental chemistry. nih.gov These studies demonstrate that the oxidation of Pb(II) to Pb(IV) is feasible under various conditions, often facilitated by strong oxidizing agents like free chlorine. nih.govresearchgate.net While the direct product is lead(IV) oxide, these oxidative principles could be adapted to form lead(IV) propanoate by conducting the reaction in the presence of propanoic acid. The choice of the lead(II) precursor can influence the reaction kinetics and the final product morphology. chemrxiv.org
Indirect Synthesis and Ligand Exchange Processes
Indirect methods offer alternative routes to lead(IV) propanoate, often starting from a more readily available lead(IV) compound and involving the exchange of ligands.
Derivatization from Lead Tetraacetate Analogues
Lead tetraacetate is a versatile and commonly used lead(IV) compound. wikipedia.orgslideshare.net It can serve as a precursor for other lead(IV) carboxylates through ligand exchange reactions. The acetate ligands in lead tetraacetate can be displaced by other carboxylate groups. By reacting lead tetraacetate with an excess of propanoic acid, a transcarboxylation reaction can occur, leading to the formation of lead(IV) propanoate. This type of ligand exchange is a known process in coordination chemistry. nih.gov The reaction would likely be driven to completion by removing the acetic acid byproduct, for example, by distillation.
The oxidative decarboxylation of carboxylic acids by lead tetraacetate is a well-documented reaction in organic synthesis. organicreactions.orgjuniperpublishers.comresearchgate.net While the primary focus of these studies is on the organic products, the initial step involves the reaction between the carboxylic acid and lead tetraacetate, which can be seen as a ligand exchange process.
Transcarboxylation and Anion Exchange Reactions
Transcarboxylation is a key process in which one carboxylate group is exchanged for another. nih.gov In the context of synthesizing lead(IV) propanoate, this would involve reacting a lead salt with propanoic acid or a propanoate salt. For instance, reacting lead tetraacetate with propanoic acid would be a direct application of transcarboxylation.
Anion exchange reactions can also be utilized. Starting with a lead(IV) salt containing a different anion, such as lead(IV) chloride, a reaction with a propanoate salt (e.g., sodium propanoate) in a suitable solvent could lead to the precipitation of the less soluble lead(IV) propanoate, driving the reaction forward.
Mechanistic Studies of Propanoic Acid, Lead(4+) Salt Formation
The mechanism of formation of lead(IV) carboxylates is closely related to the mechanisms of reactions in which they are involved, such as oxidative decarboxylation. The formation of a lead(IV) carboxylate from a lead(IV) source like lead tetraacetate and a carboxylic acid is generally believed to proceed through a ligand exchange mechanism. acs.org
In the case of oxidative pathways starting from lead(II), the mechanism involves the oxidation of the lead center from +2 to +4. This can occur through a two-electron oxidation process. The specific mechanism can be complex and may involve the formation of intermediate lead species. The study of the formation of lead(IV) oxides from lead(II) compounds suggests that the reaction can proceed through different pathways depending on the precursors and reaction conditions. nih.govresearchgate.net
Computational studies on the mechanism of carboxylate formation from alcohols catalyzed by ruthenium complexes have shown a multi-step process involving dehydrogenation and coupling with water. nih.gov While this is a different system, it highlights the complexity of the mechanistic pathways in metal-catalyzed carboxylate formation.
Table of Reaction Precursors for Lead(IV) Propanoate Synthesis
| Precursor Compound | Reagent(s) | Synthesis Type |
| Red Lead (Pb₃O₄) | Propanoic Acid | Direct Synthesis |
| Lead(II) Propanoate | Oxidizing Agent (e.g., Cl₂) | Oxidative Pathway |
| Lead Tetraacetate | Propanoic Acid | Ligand Exchange |
| Lead(IV) Chloride | Sodium Propanoate | Anion Exchange |
Role of Intermediate Species in Organolead(IV) Synthesis
The synthesis of organolead(IV) compounds, including carboxylates like lead(IV) propanoate, often proceeds through highly reactive intermediate species. The nature of these intermediates, which can be either radical or ionic, is highly dependent on the reaction conditions and the substrates involved. The intermediacy of these species is crucial in determining the reaction pathway and the final product distribution.
One of the primary precursors for the in situ generation of organolead(IV) species is lead tetraacetate, Pb(OAc)₄, a compound structurally analogous to lead(IV) propanoate. Reactions involving lead(IV) carboxylates can proceed through two main mechanistic pathways: homolytic (radical) and heterolytic (ionic) cleavage of the Pb-O bond.
Radical Intermediates:
In many reactions, particularly those initiated by heat or light, lead(IV) carboxylates undergo homolytic cleavage to generate carboxylate radicals (RCOO•) and a lead(III) species. The carboxylate radical can subsequently lose carbon dioxide to form an alkyl or aryl radical (R•). pharmacy180.com These radical intermediates are central to processes like the Kochi reaction, where the oxidative decarboxylation of carboxylic acids by lead tetraacetate yields alkyl halides.
The general steps involving radical intermediates are:
Initiation: Homolysis of the lead(IV) carboxylate. Pb(OOCR)₄ → Pb(OOCR)₃• + RCOO•
Decarboxylation: Loss of CO₂ from the carboxylate radical. RCOO• → R• + CO₂
Propagation/Termination: The resulting alkyl/aryl radical can then participate in various reactions, such as halogen abstraction or dimerization.
The presence of cupric salts can influence the fate of the radical intermediate by oxidizing it to a carbocation, thereby shifting the reaction from a radical to an ionic pathway. youtube.com
Ionic Intermediates:
Alternatively, reactions can proceed through ionic intermediates, particularly in the presence of strong acids or polar solvents. In these cases, the lead(IV) carboxylate can act as an electrophile. For instance, in the plumbation of aromatic compounds, an electrophilic attack by a lead(IV) species on the aromatic ring occurs. wikipedia.org
The formation of organolead tri-carboxylates, ArPb(OOCR)₃, from arenes and lead(IV) carboxylates likely involves an electrophilic substitution mechanism where a key intermediate is a Wheland-type sigma complex. The reaction mechanism is thought to involve the initial displacement of a carboxylate group by the aromatic compound, followed by an intramolecular rearrangement. wikipedia.org
Furthermore, in the presence of strong acids, protonation of a carboxylate ligand can facilitate its departure, generating a more electrophilic [Pb(OOCR)₃]⁺ species. This cationic lead species can then react with nucleophiles.
In some reactions, the formation of carbenium ions (carbocations) as intermediates has been proposed. wikipedia.orgarizona.edutaylorandfrancis.com For example, the oxidation of certain alcohols with lead tetraacetate can proceed via a carbon-centered radical which is then oxidized by a lead(III) intermediate to a carbocation. This carbocation can then undergo rearrangement or react with a nucleophile to form the final product. frontiersin.org
The type of intermediate species in organolead(IV) synthesis can be summarized in the following table:
| Intermediate Type | Generating Conditions | Key Reactions | Influencing Factors |
| Radical | Thermal or photochemical initiation | Oxidative decarboxylation (Kochi reaction), Radical additions | Presence of radical initiators or scavengers, light, heat |
| Ionic (Cationic) | Presence of strong acids, polar solvents | Electrophilic aromatic substitution (plumbation), Addition to alkenes | Solvent polarity, pH, presence of Lewis acids |
| Organolead | Reaction with organometallic reagents or arenes | Formation of RPb(OOCR)₃, R₂Pb(OOCR)₂ | Nature of the organic substrate, coordinating solvents (e.g., pyridine) wikipedia.org |
Understanding the subtle balance between these radical and ionic pathways is essential for controlling the outcome of syntheses involving organolead(IV) compounds.
Stereochemical Control in Synthetic Protocols
Stereochemical control is a critical aspect of modern organic synthesis, particularly when creating complex molecules with defined three-dimensional structures. In synthetic protocols involving organolead(IV) compounds, achieving high levels of stereoselectivity (both diastereoselectivity and enantioselectivity) is a significant challenge and an area of active research. The strategies employed often rely on principles common to asymmetric synthesis, such as substrate control, reagent control, and the use of chiral auxiliaries.
Diastereoselective Reactions:
Diastereoselectivity refers to the preferential formation of one diastereomer over another. nih.govresearchgate.net In reactions involving organolead compounds, the existing stereochemistry in the substrate can influence the stereochemical outcome of the reaction. For example, in the alkylation of enolates, the geometry of the enolate (E or Z) can dictate the syn or anti configuration of the product. almerja.com While lead enolates are less common than their lithium or boron counterparts, the principles of the Zimmerman-Traxler model, which rationalizes the diastereoselectivity of aldol (B89426) reactions via a chair-like transition state, can be applied. pharmacy180.comalmerja.com Steric hindrance and chelation effects in the transition state are key factors that determine which diastereomer is favored.
The reaction of organolead reagents with chiral substrates can also lead to diastereoselective outcomes. The approach of the organolead species to the reactive center of the chiral substrate can be sterically hindered on one face, leading to preferential attack from the less hindered face. researchgate.net
Enantioselective Reactions and Chiral Auxiliaries:
Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. A common strategy to achieve this is the use of chiral auxiliaries. wikipedia.orgresearchgate.netrsc.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It imparts facial selectivity to a reaction, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary is removed and can often be recovered. wikipedia.orgresearchgate.net
In the context of organolead chemistry, a chiral carboxylic acid could, in principle, be used as a chiral auxiliary. By forming a chiral lead(IV) carboxylate in situ, it might be possible to achieve asymmetric transformations. However, achieving high levels of asymmetric induction in this manner has proven to be challenging. researchgate.net
Another approach is the use of chiral ligands to modify the lead center, creating a chiral catalyst. numberanalytics.comsigmaaldrich.com While well-established for other metals like rhodium, ruthenium, and palladium, the development of chiral lead catalysts for asymmetric synthesis is less common. frontiersin.orgnobelprize.org The lability of ligands around the lead center and the tendency for ligand exchange can complicate the formation of a well-defined chiral catalytic species. researchgate.net
The following table summarizes approaches to stereochemical control in protocols that could involve organolead(IV) compounds:
| Control Strategy | Description | Key Principles |
| Substrate Control | The stereochemistry of the starting material directs the formation of a new stereocenter. | Steric hindrance, chelation, existing chiral centers guiding the approach of the reagent. |
| Reagent Control | A chiral reagent is used to create a new stereocenter with a specific configuration. | The chiral reagent differentiates between enantiotopic faces or groups of the substrate. |
| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net | The auxiliary creates a diastereomeric transition state with a significant energy difference, favoring one stereochemical pathway. nih.gov |
| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. numberanalytics.comnobelprize.org | The catalyst and substrate form a diastereomeric complex, leading to a lower energy transition state for the formation of one enantiomer. |
While the direct application of these principles to "Propanoic acid, lead(4+) salt (9CI)" is not extensively documented, the foundational work with analogous compounds like lead tetraacetate provides a strong basis for developing stereoselective synthetic protocols. nih.govnih.gov Future research in this area will likely focus on the design of more effective chiral ligands and auxiliaries specifically tailored for organolead(IV) chemistry.
Advanced Reaction Pathways and Mechanistic Investigations
Homolytic Cleavage and Radical Generation from Lead(IV) Propanoate
Lead(IV) propanoate is susceptible to homolytic cleavage, particularly under thermal or photolytic conditions. This process involves the breaking of a carbon-lead or oxygen-lead bond to generate radical intermediates, which are highly reactive species that can initiate and propagate further chemical transformations.
The thermal decomposition of lead(IV) carboxylates, including the propanoate salt, proceeds through the homolytic cleavage of the O-Pb bond to form acyloxy radicals and a lead(III) species. These acyloxy radicals are unstable and readily undergo decarboxylation to produce alkyl radicals.
Pb(OOCCH₂CH₃)₄ → Pb(OOCCH₂CH₃)₃• + CH₃CH₂COO• CH₃CH₂COO• → CH₃CH₂• + CO₂
The generation of these radical intermediates is a key feature of the chemistry of lead(IV) propanoate.
The radicals generated from the decomposition of lead(IV) propanoate can initiate a variety of radical-chain processes, most notably in polymerization reactions. The ethyl radicals produced can add to vinyl monomers, initiating the growth of polymer chains. nih.govtudelft.nl This makes lead(IV) propanoate a potential initiator for the free-radical polymerization of various vinyl monomers. nih.gov
The general mechanism for the initiation of vinyl monomer polymerization can be described as:
Initiation:
Pb(OOCCH₂CH₃)₄ → 2 R• (from decomposition)
R• + M (monomer) → RM•
Propagation:
RM• + n(M) → RMₙ₊₁•
Termination:
Combination or disproportionation of radical chains.
The efficiency of initiation and the characteristics of the resulting polymer are influenced by factors such as temperature, solvent, and the concentration of the initiator and monomer. researchgate.net
Electrophilic Reactivity and Oxidative Functionalization
Beyond radical reactions, lead(IV) propanoate exhibits significant electrophilic character, enabling it to participate in oxidative functionalization reactions. These transformations often involve the attack of a nucleophilic substrate on the electrophilic lead center or the transfer of a propionate (B1217596) group.
Aromatic plumbylation is an electrophilic aromatic substitution reaction where a lead-containing group is introduced onto an aromatic ring. While the general mechanism for electrophilic aromatic substitution is well-established, involving the attack of the aromatic π-system on an electrophile to form a sigma complex (arenium ion), the specific details with lead(IV) propanoate are less commonly documented than those with lead(IV) acetate (B1210297). rsc.orgnih.govpressbooks.pub
The reaction is believed to proceed via the generation of a highly electrophilic lead(IV) species, potentially facilitated by the presence of a strong acid catalyst. The aromatic substrate then attacks this electrophile, leading to the formation of an aryl-lead(IV) intermediate. This intermediate can then undergo further reactions, such as ligand exchange or reductive elimination.
Lead(IV) propanoate is a potent oxidizing agent capable of effecting the functionalization of otherwise inert C-H bonds, particularly at aliphatic and benzylic positions. rsc.orgnih.gov This reactivity is of significant interest in organic synthesis as it allows for the direct conversion of simple hydrocarbons into more complex molecules. rsc.orgresearchgate.netrsc.org
The mechanism of these oxidations can be complex and may involve either radical or ionic pathways, or a combination of both. In the case of benzylic C-H bonds, the reaction is thought to proceed via a hydrogen atom abstraction by a lead-centered or acyloxy radical to generate a resonance-stabilized benzyl (B1604629) radical. This radical can then be trapped by a propionate ligand from the lead center or undergo further oxidation to a carbocation, which is then captured by a nucleophile.
An alternative pathway involves an electrophilic attack on the C-H bond, although this is generally less favored. The choice of reaction pathway is influenced by the substrate, reaction conditions, and the presence of any additives.
Addition Reactions Involving Unsaturated Substrates
Lead(IV) propanoate can undergo addition reactions with unsaturated substrates such as alkenes and alkynes. pressbooks.pubbyjus.comwou.eduwou.edumasterorganicchemistry.com These reactions typically involve the addition of a propionate group and a lead-containing moiety across the multiple bond.
The mechanism of addition to alkenes is thought to proceed through an initial electrophilic attack of the lead(IV) species on the double bond, forming a bridged or open-chain carbocationic intermediate. This intermediate is then captured by a propionate nucleophile. The stereochemistry of the addition can be either syn or anti, depending on the substrate and reaction conditions.
In the case of alkynes, the addition of lead(IV) propanoate can lead to the formation of vinyllead(IV) compounds or, under appropriate conditions, further reaction to yield di-functionalized alkenes. byjus.com The regioselectivity of the addition to unsymmetrical alkynes is often governed by electronic and steric factors.
Oxyplumbation of Alkenes and Alkynes
Lead(IV) propanoate, much like its more commonly studied counterpart lead(IV) acetate, is capable of adding to carbon-carbon double and triple bonds in a process known as oxyplumbation. This reaction involves the addition of a lead species and an oxygen-containing group (from the propanoate ligand) across the unsaturated bond.
The mechanism of oxyplumbation is believed to proceed through an electrophilic attack of the lead(IV) species on the π-system of the alkene or alkyne. libretexts.orgbyjus.commasterorganicchemistry.com This initial interaction forms a transient, electron-deficient intermediate. For alkenes, this intermediate can be described as a plumbiranium ion, a three-membered ring containing the lead atom, which is analogous to the bromonium ion formed during the halogenation of alkenes. libretexts.org In the case of alkynes, a vinyl cation intermediate is proposed. libretexts.orglibretexts.org The subsequent step involves the intramolecular or intermolecular attack of a propanoate anion (or another nucleophile present in the reaction mixture) on one of the carbon atoms of the former double or triple bond. This results in the formation of a stable organolead(IV) adduct.
For Alkenes: R-CH=CH-R' + Pb(OCOC₂H₅)₄ → R-CH(OCOC₂H₅)-CH(Pb(OCOC₂H₅)₃)-R'
For Alkynes: R-C≡C-R' + Pb(OCOC₂H₅)₄ → R-C(OCOC₂H₅)=C(Pb(OCOC₂H₅)₃)-R'
These initial adducts are often unstable and can undergo further reactions, such as elimination or solvolysis, to yield a variety of oxygenated organic products.
Regio- and Stereoselectivity in Addition Processes
The regio- and stereoselectivity of oxyplumbation reactions are crucial aspects that determine the structure of the final products. While specific data for lead(IV) propanoate is scarce, valuable insights can be drawn from the extensive studies on lead(IV) acetate, as the underlying electronic and steric effects are expected to be similar.
Regioselectivity: In the addition to unsymmetrical alkenes and alkynes, the initial electrophilic attack by the lead(IV) species generally follows Markovnikov's rule. libretexts.org The lead atom adds to the less substituted carbon of the double or triple bond, leading to the formation of a carbocationic intermediate at the more substituted and, therefore, more stable position. The subsequent nucleophilic attack by the propanoate anion then occurs at this more substituted carbon.
| Reactant | Major Product | Minor Product |
| Propene | 2-propen-1,2-diol di-propanoate | 1-propen-1,2-diol di-propanoate |
| 1-Butene | 2-buten-1,2-diol di-propanoate | 1-buten-1,2-diol di-propanoate |
Decarboxylative Transformations Mediated by Lead(IV) Propanoate
Lead(IV) propanoate is a powerful reagent for effecting decarboxylation, a reaction that involves the removal of a carboxyl group (-COOH) with the loss of carbon dioxide (CO₂). These transformations can be broadly categorized into decarboxylative couplings and fragmentations.
Decarboxylative Couplings and Fragmentation Reactions
Decarboxylative coupling reactions mediated by lead(IV) propanoate typically involve the generation of a radical intermediate upon the decomposition of a lead(IV) carboxylate. acs.orgacs.org The general mechanism is thought to initiate with the formation of a lead(IV) carboxylate, either by ligand exchange with the propanoate groups on the lead center or by starting with a carboxylic acid substrate. This species can then undergo homolytic cleavage of the O-Pb bond to generate a carboxyl radical, which subsequently loses CO₂ to form an alkyl or aryl radical. This radical can then participate in various coupling reactions.
Decarboxylative Couplings: The generated radical can couple with another radical or be oxidized to a carbocation, which can then react with a nucleophile. These reactions are valuable for forming new carbon-carbon or carbon-heteroatom bonds.
Fragmentation Reactions: In certain substrates, particularly those with favorable structural features, the intermediate radical or carbocation can undergo fragmentation reactions. A well-known example is the oxidative decarboxylation of γ-hydroxycarboxylic acids, which can lead to the formation of cyclic ethers through an intramolecular cyclization followed by fragmentation.
Influence of Ligand Structure on Decarboxylation Efficiency
The structure of the carboxylate ligands attached to the lead(IV) center plays a significant role in the efficiency of decarboxylative transformations. While direct comparative studies between different lead(IV) carboxylates are not extensively documented, general principles of reactivity can be applied. The efficiency of the decarboxylation process is influenced by the stability of the radical intermediate formed after the loss of CO₂.
| Ligand | Relative Decarboxylation Rate | Stability of Resulting Radical |
| Acetate | Base | Methyl radical (less stable) |
| Propanoate | Higher | Ethyl radical (more stable) |
| Isobutanoate | Highest | Isopropyl radical (most stable) |
The propanoate ligand, upon decarboxylation, would generate an ethyl radical. The relative stability of this primary radical compared to the methyl radical (from acetate) or more substituted radicals (from other carboxylates) can influence the rate and outcome of the reaction. Ligands that lead to the formation of more stable radicals generally facilitate the decarboxylation process. Furthermore, the steric bulk of the ligands can affect the coordination environment around the lead center and, consequently, the ease of substrate access and reaction rates. nih.gov The electronic properties of the ligand can also modulate the redox potential of the lead(IV)/lead(II) couple, thereby influencing the ease of the initial reduction of lead(IV) that often initiates the decarboxylation cascade. nih.govchemrxiv.org
Redox Chemistry and Oxidation State Transitions of Lead
The chemical transformations mediated by lead(IV) propanoate are fundamentally redox reactions, wherein the lead center is reduced from the +4 to the more stable +2 oxidation state. chemguide.co.uk
Understanding Lead(IV) to Lead(II) Reduction Mechanisms
The reduction of lead(IV) to lead(II) is the thermodynamic driving force for many of the reactions involving lead(IV) propanoate. This two-electron reduction can occur through different mechanistic pathways, including a direct two-electron transfer or a sequence of two single-electron transfer (SET) steps. numberanalytics.com
In many organic reactions, the reduction is believed to proceed via a radical pathway, which implies a stepwise reduction. The initial step is often a single-electron transfer from the substrate or a ligand to the lead(IV) center, generating a lead(III) intermediate and a radical cation. acs.org This highly reactive lead(III) species can then undergo a second single-electron transfer to reach the stable lead(II) oxidation state.
Pb(IV) + e⁻ → Pb(III) Pb(III) + e⁻ → Pb(II)
The intermediacy of lead(III) has been proposed in various lead(IV) oxidation reactions, although its direct observation is often challenging due to its high reactivity and short lifetime. The nature of the substrate and the reaction conditions, including the solvent and the presence of coordinating ligands, can significantly influence the operative reduction mechanism. For instance, in non-polar solvents, a concerted or radical cage mechanism might be favored, whereas in polar, coordinating solvents, a stepwise ionic or SET mechanism may be more prevalent. The stability of lead(IV) oxide in contrast to the reactivity of organolead(IV) compounds highlights the profound effect of the ligand environment on the redox chemistry of lead. sciencemadness.orgnih.govwustl.eduacs.orgwikipedia.org
Electron Transfer Pathways in Lead(IV)-Mediated Oxidations
The oxidation of organic substrates by lead(IV) propanoate, formally known as propanoic acid, lead(4+) salt (9CI), is characterized by a mechanistic dichotomy involving two primary electron transfer pathways. The operative mechanism, whether a single-electron transfer (SET) or a two-electron transfer, is highly dependent on the nature of the substrate, the reaction conditions, and the presence of co-reagents. This duality in reactivity allows for a diverse range of transformations, from oxidative decarboxylation to the cleavage of diols.
A central aspect of reactions mediated by lead(IV) propanoate is the reduction of the lead center from the +4 oxidation state to the more stable +2 state. This reduction can occur through a stepwise single-electron transfer, which generates radical intermediates, or through a concerted two-electron process, often involving the formation of a cyclic intermediate with the substrate.
Single-Electron Transfer (SET) Pathway
The single-electron transfer pathway is prominently featured in the oxidative decarboxylation of carboxylic acids, a transformation analogous to the well-known Kochi reaction. youtube.comorganic-chemistry.org This pathway is predicated on the generation of radical intermediates. The initial step involves the exchange of a propanoate ligand on the lead(IV) center with the substrate carboxylic acid, forming a lead(IV) carboxylate intermediate. Homolytic cleavage of the weak oxygen-lead bond then ensues, particularly under thermal or photochemical conditions, to generate a carboxyl radical and a lead(III) species. youtube.com
The carboxyl radical is highly unstable and rapidly undergoes decarboxylation to produce an alkyl radical (R•) and carbon dioxide. This alkyl radical is a key intermediate that dictates the final product distribution. The subsequent fate of the alkyl radical is influenced by the reaction environment. In the absence of efficient radical traps, the alkyl radical can be further oxidized by another lead(IV) or lead(III) species via a second single-electron transfer to form a carbocation. This carbocation can then undergo elimination to yield an alkene or react with a nucleophile, such as a propionate anion, to form an ester.
The presence of co-oxidants, such as copper(II) salts, is known to significantly influence the course of these reactions, favoring the formation of alkenes. scielo.org.bo The copper(II) is believed to act as a more efficient one-electron oxidant for the alkyl radical than the lead species, facilitating its conversion to the carbocation and subsequent elimination.
The SET mechanism is generally favored in nonpolar solvents, which can stabilize the radical intermediates. catalysis.blog The generation of radical intermediates in reactions of lead(IV) carboxylates has been supported by various mechanistic studies, including the analysis of product distributions and the trapping of radical species. scripps.edu
Two-Electron Transfer Pathway
In contrast to the SET mechanism, a two-electron transfer pathway is often invoked for the oxidation of other functional groups, most notably the oxidative cleavage of 1,2-diols. In this mechanism, the diol coordinates to the lead(IV) propanoate, forming a cyclic intermediate.
This cyclic lead(IV) alkoxide intermediate subsequently undergoes a concerted decomposition. This process involves the simultaneous cleavage of the carbon-carbon bond of the diol and the reduction of lead(IV) to lead(II) through a two-electron transfer. This concerted fragmentation directly yields the final carbonyl products (aldehydes or ketones) and lead(II) dipropanoate, bypassing the formation of free radical intermediates. The formation of a cyclic intermediate explains the observation that cis-diols often react faster than trans-diols, as the former can more readily adopt the necessary geometry for chelation to the lead center.
Mechanistic Competition and Research Findings
The competition between the single-electron and two-electron transfer pathways is a key feature of the reactivity of lead(IV) propanoate. The structure of the substrate is a primary determinant of the operative pathway. Substrates like carboxylic acids, which can readily form radical intermediates upon decarboxylation, tend to favor the SET mechanism. Conversely, substrates like 1,2-diols, which can form stable cyclic intermediates, are more prone to react via a two-electron pathway.
The following table summarizes the key factors and products associated with each electron transfer pathway in oxidations mediated by lead(IV) carboxylates, such as lead(IV) propanoate.
| Feature | Single-Electron Transfer (SET) Pathway | Two-Electron Transfer Pathway |
| Typical Substrate | Carboxylic Acids | 1,2-Diols |
| Key Intermediate | Alkyl Radical (R•) | Cyclic Lead(IV) Alkoxide |
| Electron Transfer | Stepwise: 2 x 1e⁻ | Concerted: 1 x 2e⁻ |
| Favored Solvents | Nonpolar (e.g., Benzene) | Protic or Aprotic (e.g., Acetic Acid) |
| Effect of Co-oxidants | Cu(II) salts promote alkene formation | Generally not required |
| Primary Products | Alkenes, Esters, Alkyl Halides (Kochi Reaction) | Aldehydes, Ketones |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of lead(IV) propanoate. It provides critical information on the functional groups present and the nature of the metal-ligand bonds.
In metal carboxylate complexes, the carboxylate group (RCOO⁻) can coordinate to the metal ion in several ways, including monodentate, bidentate (chelating), and bridging modes. wikipedia.orgrsc.org Infrared spectroscopy is particularly sensitive to the coordination environment of the carboxylate ligand. The key diagnostic spectral region is where the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group appear.
The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), is a widely used criterion to infer the coordination mode. While specific data for lead(IV) propanoate is not extensively documented, established principles for other metal carboxylates can be applied:
Ionic Bonding: A large Δν value, similar to that of sodium propanoate, would suggest a predominantly ionic interaction.
Monodentate Coordination: In this mode, the C-O bonds are inequivalent, resembling a carboxylic acid ester. This leads to a large Δν value, typically greater than that of the ionic salt.
Bidentate (Chelating/Bridging) Coordination: When the carboxylate group coordinates through both oxygen atoms, the C-O bonds become more equivalent. This decreases the frequency separation, resulting in a smaller Δν value. For many organometallic dicarboxylates, a Δν value of less than 200 cm⁻¹ is indicative of a bidentate ligand. researchgate.net
The vibrational spectra of lead(IV) propanoate are dominated by the characteristic absorptions of the propanoate ligand. These bands confirm the presence of the organic moiety and provide structural details. Based on studies of propanoic acid and its derivatives, the following vibrational modes are expected. nih.govdocbrown.info
Interactive Table 1: Expected Vibrational Frequencies for the Propanoate Ligand in Lead(IV) Propanoate
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H stretching | 2850 - 3000 | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |
| C=O stretching (asymmetric COO⁻) | 1540 - 1650 | νₐₛ(COO⁻). Position is highly sensitive to the coordination mode. |
| C-O stretching (symmetric COO⁻) | 1400 - 1450 | νₛ(COO⁻). Also sensitive to the coordination environment. |
| C-H bending | 1350 - 1470 | Scissoring and bending vibrations of CH₃ and CH₂ groups. |
| C-O stretching | 1200 - 1300 | Stretching of the C-O single bond portion of the carboxylate. |
| Pb-O stretching | 200 - 500 | Metal-ligand vibrations in the far-infrared or Raman spectrum. |
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands arising from various bending and stretching modes, which is unique to the specific compound and its conformation. docbrown.info
Advanced Mass Spectrometry and Elemental Analysis
To unambiguously confirm the elemental composition and purity of lead(IV) propanoate, mass spectrometry and elemental analysis are indispensable.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds. nih.gov For lead(IV) propanoate, HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm). This precision allows for the unequivocal determination of the elemental formula (C₁₂H₂₀O₈Pb).
A key feature in the mass spectrum would be the characteristic isotopic pattern of lead. Lead has four stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb) with distinct natural abundances. The observation of this unique isotopic cluster in the mass spectrum serves as a definitive signature for the presence of lead in the molecule, aiding in its identification and distinguishing it from isobaric interferences. nih.gov
Quantitative elemental analysis provides experimental data on the mass percentages of the constituent elements, which are then compared against the theoretically calculated values to verify the stoichiometry of the synthesized compound.
For lead(IV) propanoate, the amount of lead is typically determined using atomic spectroscopy methods like Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). cdc.govwho.int The percentages of carbon and hydrogen are determined using combustion analysis (CHN analysis).
Interactive Table 2: Theoretical Elemental Composition of Lead(IV) Propanoate (C₁₂H₂₀O₈Pb)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 144.132 | 28.77 |
| Hydrogen | H | 1.008 | 20.160 | 4.02 |
| Oxygen | O | 15.999 | 127.992 | 25.55 |
| Lead | Pb | 207.2 | 207.2 | 41.36 |
| Total | 501.484 | 100.00 |
Agreement between the experimental and theoretical percentages for each element confirms the purity and correct stoichiometry of the compound.
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a powerful predictive and interpretative tool that complements experimental findings. mdpi.comnih.gov Using methods such as Density Functional Theory (DFT), a theoretical model of the lead(IV) propanoate molecule can be constructed to gain deeper insight into its properties. nih.gov
Theoretical modeling can be applied to:
Geometry Optimization: Determine the most stable three-dimensional structure, including bond lengths and angles, for different potential coordination geometries (e.g., monodentate vs. bidentate).
Vibrational Spectra Prediction: Calculate the theoretical IR and Raman spectra. nih.gov Comparing these calculated spectra with experimental results aids in the assignment of complex vibrational bands and validates the proposed structure.
Electronic Property Analysis: Investigate the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which is important for understanding the compound's reactivity.
Thermodynamic Stability: Compare the calculated energies of different possible isomers or conformers to predict the most thermodynamically favorable structure.
By integrating these computational approaches, researchers can build a robust and detailed model of lead(IV) propanoate's structure and properties, guiding further experimental work. frontiersin.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lead(IV) propanoate, DFT calculations would be essential to understand the nature of the coordination between the central lead(IV) ion and the four propanoate ligands.
The primary focus of DFT analysis would be the geometry of the coordination sphere. In the solid state, the analogous lead(IV) acetate (B1210297) features an 8-coordinate lead atom, with four bidentate acetate ligands where both oxygen atoms of each carboxylate group bond to the lead center. wikipedia.org DFT calculations could confirm if a similar bidentate coordination is the most stable arrangement for lead(IV) propanoate or if monodentate structures are plausible. The C–Pb bond in organolead compounds is significantly weaker than C-C or C-Sn bonds, a trend that influences the compound's stability. wikipedia.org
DFT would elucidate the electronic structure by calculating the molecular orbitals and electron density distribution. Key insights would include:
The nature of the Pb-O bond: Analysis of the bond order and electron density would characterize the degree of covalent versus ionic character. Given the high oxidation state of Pb(IV), a significant covalent contribution to the Pb-O bonds is expected.
Charge Distribution: DFT can calculate partial atomic charges, revealing the charge on the central lead atom and the distribution of charge within the propanoate ligands. This is crucial for understanding the molecule's reactivity.
Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the HOMO and LUMO are fundamental for predicting chemical reactivity and electronic transitions observed in UV-Vis spectroscopy. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.
DFT studies on similar systems, such as acetate ligands on nanoparticles, have shown that the choice of functional (e.g., optvdW-B88) is important for accurately capturing interactions. uu.nl For lead(IV) propanoate, a relativistic DFT approach might be necessary to account for the effects of the heavy lead atom accurately.
Prediction of Spectroscopic Parameters (NMR, UV/Vis) and Vibrational Frequencies
Computational methods allow for the a priori prediction of spectroscopic data, which can then be compared with experimental results for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation. leah4sci.comyoutube.com For lead(IV) propanoate, ¹H, ¹³C, and ²⁰⁷Pb NMR would be the most informative.
¹³C and ²⁰⁷Pb NMR: Solid-state NMR studies on lead(II) carboxylates have shown that the chemical shifts of the carboxylate carbon and the lead atom are highly sensitive to the coordination geometry at the metal center. rsc.orgrsc.orgresearchgate.netresearchgate.net For lead(IV) propanoate, two distinct sets of signals might be expected for the propanoate carbons if different coordination modes (e.g., bidentate and monodentate) were present in solution or the solid state. nih.gov A ²⁰⁷Pb NMR study of a lead(IV) tetraacetate-pyridine complex demonstrated that the ²⁰⁷Pb chemical shift is a sensitive probe of the lead coordination environment. nih.gov
Predicted NMR Chemical Shifts for Lead(IV) Propanoate This table presents predicted chemical shift ranges based on data for analogous lead carboxylates.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹³C (Carboxyl, -COO) | 175 - 185 | Sensitive to coordination mode and solvent. |
| ¹³C (Methylene, -CH₂-) | 25 - 35 | |
| ¹³C (Methyl, -CH₃) | 8 - 15 |
| ²⁰⁷Pb | -1500 to -3500 | Highly dependent on ligand environment. Referenced to tetramethyllead (B1204573) (TML). The value for a related LTA-pyridine complex is near -1750 ppm. nih.gov |
UV/Vis Spectroscopy
The electronic absorption spectrum of lead(IV) propanoate is expected to be dominated by ligand-to-metal charge-transfer (LMCT) transitions in the ultraviolet region. bath.ac.uk These transitions involve the excitation of an electron from an orbital primarily located on the propanoate ligands (the HOMO) to an orbital centered on the Pb(IV) ion (the LUMO). The absorption maximum for aqueous lead ions is typically in the 205-225 nm range. researchgate.net The exact position and intensity of the absorption bands could be predicted using Time-Dependent DFT (TD-DFT) calculations.
Vibrational Frequencies (FTIR)
Infrared spectroscopy probes the vibrational modes of a molecule. For lead(IV) propanoate, the most characteristic vibrations are the symmetric and antisymmetric stretching modes of the carboxylate group (COO⁻). mdpi.com The positions of these bands are diagnostic of the carboxylate's coordination mode. A study of various lead(II) carboxylates showed distinct patterns for different chain lengths. rsc.org
Predicted Key Vibrational Frequencies for Lead(IV) Propanoate
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Coordination Mode Implication |
|---|---|---|
| Antisymmetric Stretch (ν_as(COO⁻)) | ~1510 - 1560 | The separation (Δ) between the antisymmetric and symmetric frequencies helps determine the coordination type (monodentate, bidentate, bridging). |
DFT calculations are routinely used to compute vibrational frequencies, which, when scaled appropriately, show good agreement with experimental spectra and aid in the definitive assignment of spectral bands. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. consensus.appnumberanalytics.com For lead(IV) propanoate, MD simulations would provide critical insights into its flexibility and interactions in a condensed phase (e.g., in solution).
An MD simulation would model the motions of the atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. Key applications for lead(IV) propanoate would include:
Conformational Analysis: The ethyl groups of the propanoate ligands have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's average structure and entropy.
Solvation Structure: In a solvent, MD can reveal the structure of the solvent shells around the molecule, showing how solvent molecules arrange themselves and interact with the lead center and the alkyl chains.
Ligand Exchange Dynamics: Lead(IV) carboxylates can undergo ligand exchange reactions in solution. MD simulations can model the process of a propanoate ligand dissociating from and re-associating with the lead center, providing information on the timescale and mechanism of these events. This is particularly relevant for understanding its reactivity in synthesis. nih.gov
Quantum-Chemical Approaches to Reaction Mechanism Elucidation
Lead(IV) acetate is a well-known oxidizing agent in organic synthesis, famous for reactions like the Criegee oxidation and oxidative decarboxylation. scielo.org.boacs.orggeeksforgeeks.org Lead(IV) propanoate is expected to exhibit similar reactivity. Quantum-chemical methods, particularly DFT, are instrumental in elucidating the complex mechanisms of these reactions.
For a reaction like the oxidative decarboxylation of a carboxylic acid by lead(IV) propanoate, computational approaches would be used to:
Map the Reaction Pathway: Calculations would identify the structures of all reactants, intermediates, and transition states along a proposed reaction coordinate.
Calculate Activation Energies: The energy difference between reactants and transition states gives the activation energy (energy barrier), which determines the reaction rate. By comparing the barriers for different possible pathways (e.g., radical vs. ionic mechanisms), the most likely mechanism can be determined. acs.org
Investigate Intermediates: The reaction may proceed through short-lived intermediates, such as radicals (R·) or carbocations (R⁺), after the initial decarboxylation. Quantum-chemical calculations can characterize these species and their subsequent reactions.
DFT calculations on the acid-catalyzed synthesis of ethyl acetate, for example, successfully identified the rate-determining step by calculating the energy profile of the entire reaction, demonstrating the power of this approach. acs.org A similar study on lead(IV) propanoate would provide a fundamental understanding of its synthetic utility and reactivity.
Theoretical Frameworks and Reactivity Principles
Electronic Structure and Bonding in Lead(IV) Carboxylates
The electronic configuration and bonding in lead(IV) carboxylates, such as propanoic acid, lead(4+) salt, are central to understanding their stability and reactivity. The dominance of the +4 oxidation state in organolead chemistry is notable, considering that inorganic lead compounds typically favor the +2 state. wikipedia.org This preference is attributed to the nature of the ligands bonded to the lead atom. wikipedia.orgnih.gov
Nature of the Carbon-Lead Bond in Tetravalent Organolead Compounds
In tetravalent organolead compounds, the bond between carbon and lead is a covalent one. chemeurope.com As one moves down the carbon group in the periodic table, the C–X bond (where X is C, Si, Ge, Sn, Pb) generally becomes weaker and longer. wikipedia.orgchemeurope.com For instance, the C–Pb bond in tetramethyllead (B1204573) is approximately 222 picometers long. wikipedia.orgchemeurope.com This bond is relatively weak, which facilitates its homolytic cleavage to form free radicals, a property that underlies some of its chemical applications. chemeurope.com The stability of tetravalent organolead compounds is influenced by the substituents attached to the lead atom. Electronegative groups can destabilize Pb(IV) compounds. d-nb.info The kinetic stability of tetraalkyl lead compounds, for example, is partly due to the absence of lone pairs on the alkyl substituents. nih.gov
Orbital Interactions and Stability Considerations
The stability of lead(IV) compounds is significantly influenced by orbital interactions and relativistic effects. A key concept is the "inert pair effect," which describes the tendency of the 6s electrons in heavy elements like lead to remain less available for bonding. nih.govd-nb.info This effect arises from the relativistic contraction of the 6s orbital, making it more stable and less likely to participate in hybridization. nih.govd-nb.info
The increase in the positive charge on the lead atom due to electronegative substituents leads to a greater contraction of the 6s-orbitals compared to the 6p-orbitals. d-nb.info This makes the 6p-orbitals less effective in sp³ hybridization, thereby destabilizing the Pb(IV) compound. d-nb.info The nature of the substituent is crucial; tetravalent lead shows a preference for organic substituents over many inorganic ones. nih.gov Specifically, with inorganic substituents, lead(IV) favors more electronegative elements like fluorine and chlorine over bromine and iodine. nih.gov This is because the lone pairs on less electronegative halogens like iodine and bromine can interact with and destabilize the lead center. nih.gov
First-principles calculations have been employed to investigate the electronic band features of organo-lead compounds, revealing that modifications in the crystal structure, such as changes in lattice constants or atomic positions, can control the orbital interactions between lead and the surrounding atoms, thereby influencing properties like the band gap. acs.org
Influence of Ligand Design on Reactivity and Selectivity
The nature of the ligands coordinated to the lead(IV) center plays a pivotal role in dictating the reactivity and selectivity of the complex.
Steric and Electronic Effects of Propanoate Ligands
The propanoate ligands in propanoic acid, lead(4+) salt, influence the compound's properties through both steric and electronic effects. The carboxylate groups of the propanoate ligands coordinate to the lead center. In the solid state of the related lead(IV) acetate (B1210297), the lead atom is coordinated by four bidentate acetate ions, resulting in an 8-coordinate lead center. wikipedia.org
The electronic properties of the propanoate ligand, specifically the electron-donating or withdrawing nature of the alkyl group, can modulate the electrophilicity of the lead center. This, in turn, affects its reactivity in various chemical transformations. Steric hindrance from the ligands can also control the approach of substrates to the metal center, thereby influencing selectivity in catalytic reactions. Studies on palladium nanoparticles have shown that steric interactions between capping ligands and substrates can be a controlling factor in catalytic activity. nih.gov For instance, a methyl group at the α-position of a ligand was found to lower the capping ability and reduce colloidal stability, whereas a methyl group at the γ-position had a minimal effect on catalytic properties. nih.gov
Ligand Field Theory and Coordination Environment Modulation
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes by considering the interaction between the metal ion's d-orbitals and the ligands' orbitals. wikipedia.orgnumberanalytics.comnumberanalytics.com LFT, an extension of crystal field theory, incorporates molecular orbital theory to provide a more complete picture of metal-ligand bonding. wikipedia.orgnumberanalytics.com
The arrangement and energy of the d-orbitals of the lead atom are influenced by the field created by the surrounding propanoate ligands. wikipedia.org This interaction leads to the splitting of the d-orbitals, which is fundamental to the complex's properties and reactivity. numberanalytics.comlibretexts.org The geometry of the coordination sphere is highly dependent on these interactions. wikipedia.org While LFT is most commonly applied to transition metal complexes, its principles can be extended to understand the coordination environment of main group elements like lead. The coordination geometry around the lead ion in carboxylates can vary, with Pb(II) carboxylates showing both hemidirected (stereochemically active lone pair) and holodirected (stereochemically inactive lone pair) geometries. rsc.orgudel.edu This modulation of the coordination environment by the ligands is key to controlling the catalytic activity and selectivity of the lead complex.
Catalytic Mechanisms and Reaction Kinetics
Lead(IV) salts, including propanoic acid, lead(4+) salt, can act as catalysts in various organic reactions. Their catalytic activity is often linked to their ability to act as oxidants or to facilitate radical reactions. chemeurope.com
Several theories have been proposed to explain the catalytic mechanisms of lead compounds, particularly in the context of their use as ballistic modifiers in propellants. These include photochemical, chelating, carbon soot, and free radical theories. semanticscholar.org The chelating theory, for example, suggests that lead salts can form complexes with reactants, thereby altering their decomposition pathways. semanticscholar.org
In the context of catalytic reduction reactions, such as the hydrogenation of carboxylic acids, the mechanism can be complex. For instance, in the hydrogenation of propionic acid over palladium-rhenium catalysts, it has been proposed that palladium dissociates hydrogen, providing hydrides and protons to adjacent rhenium sites. researchgate.net The reaction can proceed via different pathways, such as decarbonylation or decarboxylation, depending on the catalyst and reaction conditions. researchgate.net
The kinetics of these reactions are influenced by factors such as the nature of the catalyst, the support material, and the reaction conditions. For example, in the catalytic reduction of propanoic acid, the reaction can follow a Langmuir-Hinshelwood mechanism where adsorbed hydrogen atoms react with the co-adsorbed acid. researchgate.net The presence of other species, such as hydronium ions, can also alter the reaction pathway. researchgate.net
Kinetic Studies of Lead(IV) Propanoate-Mediated Transformations
Lead(IV) propanoate, also known as lead tetrapropionate, is a powerful oxidizing agent, and its reactivity is analogous in many ways to the more commonly studied lead tetraacetate (LTA). Kinetic studies of oxidations involving lead(IV) carboxylates provide crucial insights into the reaction mechanisms.
Research on the oxidation of various organic substrates by lead tetraacetate reveals that these reactions are often first-order with respect to both the substrate and the lead(IV) oxidant. rsc.org For instance, the oxidation of organic sulfides by LTA follows this second-order rate law and is catalyzed by hydrogen ions. rsc.org The reaction is believed to proceed through a nucleophilic attack of the substrate (e.g., the sulfide (B99878) sulfur) on the LTA, forming a polar transition state. rsc.org
In the case of olefin oxidation, such as with α-methylstyrene and β-methylstyrenes, reactions with lead tetra-acetate proceed through concurrent homolytic (radical) and heterolytic (ionic) pathways. rsc.org The dominance of one pathway over the other is highly dependent on the reaction conditions. rsc.org The heterolytic reaction, which is significantly faster for α-methylstyrene compared to styrene, involves the formation of an adduct. This adduct can then undergo competitive reaction pathways, such as phenyl group migration or the formation of an acetoxonium ion. rsc.org
While specific kinetic data for lead(IV) propanoate is less abundant in the literature compared to LTA, the principles derived from LTA studies are generally applicable. The rate of these oxidation reactions is influenced by several factors, including the structure of the substrate, the solvent, and the presence of catalysts. The table below summarizes relative reaction rates for the oxidation of styrenes by LTA, illustrating the impact of substrate structure.
Table 1: Relative Rates of Oxidation of Methylstyrenes by Lead Tetraacetate This table is interactive and can be sorted by clicking on the headers.
| Substrate | Relative Rate (k_rel) | Predominant Pathway |
|---|---|---|
| Styrene | 1.0 | Mixed |
| α-Methylstyrene | 19.0 | Heterolytic |
Data compiled from studies on lead tetraacetate oxidation of styrenes. rsc.org
Proposed Catalytic Cycles and Turnover Frequency Considerations
Lead(IV) propanoate is typically employed as a stoichiometric oxidant rather than a catalyst. In these reactions, the lead(IV) species is consumed as it oxidizes the substrate, being reduced to a lead(II) species. Therefore, the concept of a catalytic cycle and turnover frequency (TOF) is not directly applicable in the traditional sense.
Turnover frequency is a measure of the efficiency of a catalyst, defined as the number of molecules reacted per active site per unit of time. numberanalytics.comnumberanalytics.com It is a critical parameter for evaluating the performance of catalytic systems. numberanalytics.comnumberanalytics.com The measurement of TOF requires identifying and quantifying the number of active catalytic sites, which is not relevant for a stoichiometric reagent that is consumed during the reaction. sciencenet.cnosti.gov
However, it is conceivable to design a system where lead(IV) propanoate is regenerated in situ, creating a catalytic cycle. Such a cycle would require a co-oxidant to convert the resulting lead(II) propanoate back to the active lead(IV) state.
A hypothetical catalytic cycle could be proposed as follows:
Oxidation Step: The substrate is oxidized by lead(IV) propanoate, which is reduced to lead(II) propanoate.
Re-oxidation Step: A terminal oxidant (e.g., a peracid or another strong oxidizing agent) re-oxidizes the lead(II) propanoate back to lead(IV) propanoate, regenerating the active species.
In such a scenario, the turnover frequency would be limited by the rate of the slowest step in the cycle, which could be either the substrate oxidation or the re-oxidation of the lead(II) species. The TOF would be influenced by factors such as reactant concentrations, temperature, and the nature of the co-oxidant. numberanalytics.comnumberanalytics.com To date, literature detailing established catalytic cycles and measured TOF values for lead(IV) propanoate is scarce, reflecting its primary use as a stoichiometric reagent.
Stability and Decomposition Pathways
Thermal and Solvolytic Decomposition Mechanisms
The stability of lead(IV) carboxylates is a significant factor in their application. Like many heavy metal compounds, lead(IV) propanoate can decompose under thermal stress or in the presence of nucleophilic solvents (solvolysis).
Thermal Decomposition: The thermal decomposition of lead salts often leads to the formation of lead oxides and the release of gaseous products derived from the anion. youtube.comyoutube.com For instance, heating lead(II) nitrate (B79036) results in the formation of lead(II) oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂). youtube.comyoutube.com
Solvolytic Decomposition: Solvolysis involves the reaction of the compound with the solvent. In protic solvents like water or alcohols, lead(IV) propanoate is susceptible to hydrolysis or alcoholysis. The high polarity of solvents like methanol (B129727) can facilitate the decomposition process. nexizo.ai This reaction would involve the nucleophilic attack of the solvent on the lead center, displacing one or more propionate (B1217596) ligands. This can lead to a decrease in the oxidizing power of the reagent and the formation of lead hydroxides or alkoxides. The presence of water, even in trace amounts, can lead to the formation of hydroxyacetates during the oxidation of olefins with lead tetraacetate, indicating solvolytic interaction. rsc.org
Factors Influencing Compound Longevity in Reaction Media
The longevity of lead(IV) propanoate in a reaction medium is critical for achieving desired chemical transformations. Several factors can influence its stability and effective lifespan.
Temperature: As with most chemical compounds, temperature is a primary factor. Higher temperatures accelerate the rate of thermal decomposition, reducing the compound's stability. Oxidations using lead(IV) carboxylates are often conducted at or below room temperature to minimize unwanted side reactions and decomposition of the reagent.
Solvent: The choice of solvent is crucial. Protic and highly polar solvents can promote solvolytic decomposition. nexizo.ai Therefore, non-polar, aprotic solvents such as benzene, chloroform (B151607), or carbon tetrachloride are often preferred to enhance the stability of the reagent in solution.
Presence of Nucleophiles/Bases: Strong nucleophiles or bases in the reaction mixture can attack the lead center, leading to rapid degradation of the lead(IV) propanoate. This includes water, alcohols, and even certain substrates or byproducts.
Light: Some heavy metal compounds are sensitive to light, which can induce photochemical decomposition pathways. While specific data on the photosensitivity of lead(IV) propanoate is limited, it is a general practice to store and handle such reagents in dark or amber-colored glassware to prevent photodecomposition. The photo-oxidation of other compounds is a known phenomenon that can be initiated by UV irradiation. mdpi.com
Acidity: The presence of acids can influence the reaction pathways. While some reactions are catalyzed by acids, rsc.org high concentrations of strong acids could potentially alter the ligand sphere of the lead complex, affecting its stability.
The interplay of these factors determines the effective concentration and reactivity of lead(IV) propanoate over the course of a reaction. Careful control of the reaction conditions is therefore essential for successful synthetic outcomes.
Table 2: Factors Affecting the Stability of Lead(IV) Propanoate This table is interactive and can be sorted by clicking on the headers.
| Factor | Effect on Stability | Rationale |
|---|---|---|
| Temperature | Decreases with increasing temperature | Accelerates thermal decomposition pathways. |
| Solvent Polarity | Decreases in polar, protic solvents | Promotes solvolytic decomposition (hydrolysis/alcoholysis). nexizo.ai |
| Light Exposure | May decrease stability | Potential for photochemical decomposition. mdpi.com |
| Presence of Bases | Decreases stability | Nucleophilic attack on the lead center leads to degradation. |
| Acidity | Can have complex effects | May catalyze certain reactions but can also alter the compound's structure. rsc.org |
Advanced Applications and Research Directions
Role in Complex Organic Synthesis Strategies
While specific literature on lead(IV) propionate (B1217596) is limited, its reactivity can be inferred from its well-studied analogue, lead(IV) acetate (B1210297). Lead(IV) carboxylates are powerful oxidizing agents capable of effecting a variety of transformations in organic synthesis. techniumscience.commdpi.com The propionate ligands are expected to modulate the reactivity of the lead(IV) center compared to acetate ligands, potentially influencing solubility and reaction kinetics.
Highly Selective Functionalization and Derivatization of Organic Substrates
Lead(IV) propionate is anticipated to be a valuable reagent for the highly selective functionalization and derivatization of organic molecules. Its oxidizing nature allows for the introduction of functional groups under specific conditions. The reactivity of lead(IV) carboxylates in C-H activation, for instance, opens avenues for direct functionalization of otherwise inert bonds, a highly sought-after transformation in modern organic synthesis. rsc.org
One area where lead(IV) propionate could be applied is in the oxidation of phenols. Lead(IV) esters have been shown to oxidize phenolic compounds to quinone-type products. rsc.org This transformation is crucial in the synthesis of various biologically active molecules. The reaction proceeds via an aryloxyiodonium(III) intermediate when using hypervalent iodine reagents, and a similar mechanism can be proposed for lead(IV) reagents. The choice of the carboxylate ligand can influence the regioselectivity of the oxidation, offering a tool for fine-tuning the reaction's outcome.
Furthermore, lead(IV) carboxylates can participate in oxidative cyclization reactions. For example, dicarboxylic acids can undergo cyclization to form cyclic anhydrides, which are important monomers for the production of biodegradable polyesters. rsc.org While heterogeneous catalysts are often favored for environmental reasons, the use of specific lead(IV) salts could offer advantages in terms of reaction conditions and selectivity for certain substrates. The general utility of lead tetraacetate in oxidative cyclizations suggests that lead(IV) propionate would be a competent reagent for similar transformations. nih.gov
Implementation in Multi-Step Synthesis of Natural Products and Pharmaceuticals
The functional group transformations enabled by lead(IV) propionate are relevant to the multi-step synthesis of natural products and pharmaceuticals. The controlled introduction of oxygen-containing functionalities and the formation of heterocyclic rings are common strategies in the construction of complex molecular architectures.
For instance, the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, can be facilitated by oxidative cyclization reactions. nih.govgoogle.comyoutube.com Lead(IV) acetate has been used for the synthesis of lactones through the oxidative cyclization of carboxylic acids. nih.gov This type of reaction is a key step in the synthesis of numerous natural products. The analogous reactivity of lead(IV) propionate could be harnessed in the synthesis of complex molecules where specific solubility or reactivity is required.
Precursors for Novel Materials and Nanostructures
Lead(IV) propionate serves as a valuable precursor in materials science for the synthesis of a range of advanced materials, including semiconductors and nanomaterials. The organic propionate ligands facilitate its solubility in various solvents, allowing for solution-based processing techniques.
Synthesis of Organolead Precursors for Semiconductor and Perovskite Materials
Organolead compounds are crucial intermediates in the synthesis of lead-based semiconductor materials. Lead(IV) propionate can be used to generate these precursors, which are then employed in the fabrication of devices such as solar cells and light-emitting diodes (LEDs).
A significant application of lead precursors is in the formation of perovskite thin films. techniumscience.comrepec.orgresearchgate.net Perovskite solar cells have shown remarkable efficiencies, and the quality of the perovskite layer is highly dependent on the precursors used. Lead carboxylates, including lead acetate and potentially lead propionate, can be used as the lead source in the synthesis of lead halide perovskites. The choice of the precursor can influence the crystal growth, morphology, and ultimately the performance of the solar cell.
| Lead Precursor | Resulting Perovskite Film Properties | Reference |
| Lead(II) Iodide (PbI2) | Standard precursor, can lead to incomplete conversion. | researchgate.net |
| Lead(II) Chloride (PbCl2) | Often used in combination with PbI2 to improve film morphology. | repec.org |
| Lead(II) Acetate (Pb(OAc)2) | Can lead to smoother films and better device performance. | repec.org |
| Propanoic acid, lead(4+) salt | Expected to offer good solubility and controlled reactivity. | N/A |
Fabrication of Lead-Containing Nanocrystals and Thin Films
Lead(IV) propionate is also a suitable precursor for the fabrication of lead-containing nanocrystals, such as quantum dots (QDs), and thin films. diva-portal.orgresearchgate.net The thermal decomposition of lead carboxylates in the presence of suitable surfactants and chalcogen sources can yield high-quality nanocrystals with controlled size and shape. nanografi.com
Lead sulfide (B99878) (PbS) quantum dots, for example, are of great interest for applications in infrared detectors, solar cells, and bio-imaging due to their size-tunable optical properties. nanografi.comresearchgate.netchimia.ch The synthesis of these quantum dots often involves the reaction of a lead precursor with a sulfur source in a high-boiling point solvent. Lead carboxylates are advantageous in this context due to their solubility and ability to decompose cleanly at elevated temperatures. The propionate ligand can influence the growth kinetics and surface chemistry of the resulting nanocrystals. nih.gov
| Nanocrystal | Synthesis Precursor | Key Properties | Applications |
| PbS QDs | Lead Carboxylates | Size-tunable infrared absorption/emission | IR detectors, solar cells, bio-imaging |
| CsPbBr3 Perovskite NCs | Lead Halides/Carboxylates | High photoluminescence quantum yield, narrow emission | LEDs, displays |
| PbSe QDs | Lead Carboxylates | Strong quantum confinement | Solar cells, thermoelectrics |
Interdisciplinary Research: Chemical Heritage Science
In the field of chemical heritage science, the study of lead compounds is crucial for understanding the degradation of cultural artifacts, particularly oil paintings. Lead-based pigments, such as lead white (basic lead carbonate), have been widely used by artists for centuries. tandfonline.comresearchgate.net Over time, these pigments can react with the fatty acids present in the oil binder to form lead carboxylates, commonly known as lead soaps. metmuseum.orgchromatographytoday.comculturalheritage.orgresearchgate.netmolecularvista.comtandfonline.com
The formation of lead soaps can have detrimental effects on paintings, leading to increased transparency of paint layers, the formation of protrusions on the surface, and delamination. metmuseum.orgmolecularvista.com The analysis of these lead soaps provides valuable insights into the degradation mechanisms of paintings and helps in the development of conservation strategies.
Various analytical techniques are employed to study lead soaps in paintings, including:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the carboxylate functional groups. metmuseum.org
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the specific fatty acids involved in soap formation. chromatographytoday.com
Solid-State Nuclear Magnetic Resonance (ssNMR): To probe the local chemical environment of the lead atoms. researchgate.net
X-ray Diffraction (XRD): To identify the crystalline phases of the lead soaps and pigments. researchgate.net
The study of lead propionate and other lead carboxylates in a laboratory setting helps researchers understand the fundamental chemistry of lead soap formation. This knowledge is essential for predicting the long-term stability of artworks and for designing effective conservation treatments. The analysis of lead isotopes in artifacts can also provide information about the provenance of the lead used in pigments and other materials. isobarscience.comhistoricengland.org.uk
Investigations into Lead Carboxylate Formation in Artistic and Historical Contexts
The formation of lead carboxylates, often referred to as lead soaps, is a significant degradation pathway in traditional oil paintings. researchgate.net This process occurs when heavy metal-containing pigments, such as lead white (2PbCO₃·Pb(OH)₂) or lead-tin yellow (Pb₂SnO₄), react with fatty acids present in the oil binding medium. researchgate.netmorressier.com While much of the research has focused on the formation of lead palmitate, stearate, and azelate from the corresponding fatty acids in the oil, the potential for the formation of other lead carboxylates, including propanoates, exists, particularly in the presence of external environmental factors.
Studies have shown that exposure of oil-based paintings to volatile organic compounds (VOCs) can lead to the formation of various lead carboxylates. scielo.br For instance, research on mock-ups of paintings exposed to a VOC-saturated atmosphere, including acetic acid, resulted in the formation of lead acetate. scielo.br This highlights the susceptibility of lead-based pigments to react with acidic components from the environment, a mechanism that could theoretically extend to propanoic acid if present. The formation of these lead soaps can lead to a range of conservation issues, including increased transparency of paint layers, the appearance of protrusions on the paint surface, and color changes. researchgate.netscielo.br For example, the formation of lead acetate has been linked to the yellowing of paint samples. scielo.br
The general mechanism for lead soap formation involves the reaction of the lead-containing pigment with carboxylic acids. The specific carboxylates formed depend on the available fatty acids in the binding medium and any external acidic pollutants.
Analytical Methodologies for the Study of Degraded Organic Lead Compounds
The identification and characterization of degraded organic lead compounds, such as lead carboxylates in artworks, require sophisticated analytical techniques. These methods are crucial for understanding the degradation processes and informing conservation strategies.
Several analytical techniques are employed to study these compounds:
Infrared (IR) Spectroscopy: This technique is effective in identifying the formation of lead carboxylates in paint samples. scielo.br
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the paint surface, revealing morphological changes associated with lead soap formation, such as the replacement of a granular appearance with a smooth, homogenous one. scielo.brresearchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 207Pb solid-state NMR is a powerful tool for obtaining detailed chemical information about the local coordination environment of lead in both the original pigments and the newly formed lead carboxylates. researchgate.net This technique can distinguish between different lead carboxylates, such as lead palmitate, lead stearate, and lead azelate. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for the analysis of organic compounds. Recent advancements, such as the use of a GC Triple Quadrupole Mass Spectrometer (GC-MS-MS), offer even lower detection limits and increased selectivity for the analysis of organic lead compounds. mccampbell.com
High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique used for the separation and quantification of organic compounds. uga.edu
Sample preparation for these analyses typically involves solvent extraction to isolate the organic compounds from the sample matrix. uga.edu
Emerging Research Areas and Future Outlook
The future of research involving lead(IV) compounds is increasingly focused on addressing their environmental and health concerns while exploring their unique chemical properties in novel applications.
Development of More Sustainable and Environmentally Benign Lead(IV) Reagents
The toxicity of lead compounds necessitates the development of greener and more sustainable alternatives in chemical synthesis. sekisuidiagnostics.com The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to this effort. sekisuidiagnostics.comstrath.ac.uk
Key strategies for developing more sustainable reagents include:
Reducing the use of hazardous solvents: Replacing harmful organic solvents with greener alternatives is a primary focus. rsc.orgevotec.com
Improving atom economy: Designing syntheses to maximize the incorporation of starting materials into the final product, thereby minimizing waste. sekisuidiagnostics.com
Using renewable feedstocks: Sourcing starting materials from renewable resources. sekisuidiagnostics.com
Developing catalytic systems: Utilizing catalysts to reduce the amount of reagent needed and to enable reactions under milder, more energy-efficient conditions. rsc.org
While direct research into "sustainable lead(IV) propanoate" is not widely documented, the broader field of green chemistry provides a clear roadmap for future research in this area. sekisuidiagnostics.com This could involve exploring alternative, less toxic metal oxidants that can replicate the reactivity of lead(IV) compounds or developing catalytic systems that use lead in trace amounts.
Exploration of Lead(IV) Propanoate in Advanced Catalysis and Redox Chemistry
Lead(IV) compounds, most notably lead tetraacetate (LTA), are potent oxidizing agents used in a variety of organic transformations. juniperpublishers.comrepec.org These include the oxidative decarboxylation of carboxylic acids, cleavage of 1,2-diols, and the formation of cyclic ethers. juniperpublishers.comresearchgate.net The reactivity of LTA is well-established, and it is reasonable to infer that lead(IV) propanoate would exhibit similar reactivity, given the analogous nature of the carboxylate ligands.
The exploration of lead(IV) propanoate in advanced catalysis could involve its use in reactions where the propanoate ligand might offer advantages in terms of solubility, reactivity, or selectivity compared to the acetate ligand. For instance, in oxidative decarboxylation reactions, the nature of the carboxylate ligand on the lead(IV) center could potentially influence the reaction pathway and product distribution.
Future research in this area might focus on:
Catalytic cycles: Developing catalytic systems that regenerate the lead(IV) species, thereby reducing the stoichiometric use of the toxic lead reagent.
Novel transformations: Investigating the use of lead(IV) propanoate in new types of oxidative reactions.
Mechanistic studies: Gaining a deeper understanding of the reaction mechanisms to better control the selectivity and efficiency of lead(IV)-mediated transformations.
The potential for lead(IV) propanoate in specialized areas of catalysis and redox chemistry remains an open area for investigation, contingent on the development of safer handling protocols and more sustainable reaction designs.
Q & A
Q. Table 1: Analytical Techniques for Lead Quantification
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| ICP-MS | Trace Pb detection | 0.1 ppb | |
| XRD | Crystallinity | N/A | |
| XPS | Oxidation state | 0.1 at% |
Q. Table 2: Common Degradation Byproducts
| Condition | Byproduct | Detection Method |
|---|---|---|
| Acidic | Pb²⁺, CO₂ | ICP-OES, GC-MS |
| Alkaline | PbO₂⁻ | Raman Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
